molecular formula C8H4F3NOS B1447514 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol CAS No. 149367-81-7

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

Cat. No.: B1447514
CAS No.: 149367-81-7
M. Wt: 219.19 g/mol
InChI Key: HVLLZICHEIQTJH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring.

Properties

IUPAC Name

6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLZICHEIQTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminothiophenol with trifluoroacetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(trifluoromethyl)-1,3-benzoxazole-2-thiol exhibits promising anticancer properties. A study demonstrated its ability to inhibit specific cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. The compound's mechanism involves modulation of enzyme activity and interference with cellular signaling pathways.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-75.0
PC34.2
A5496.1

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Agricultural Applications

The unique properties of this compound have led to investigations into its potential as an agricultural fungicide. Preliminary studies suggest that it can effectively inhibit fungal pathogens affecting crops, thus offering a new avenue for crop protection strategies.

Case Study: Fungal Inhibition

A study evaluated the compound's efficacy against common agricultural pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Results indicated that at concentrations as low as 50 µg/mL, the compound significantly reduced fungal growth rates, outperforming several traditional fungicides.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. Its unique chemical structure allows for improved interaction with polymer chains, leading to better performance in various applications.

Table 3: Material Properties Enhancement

PropertyImprovement (%)Reference
Thermal Stability+15
Chemical Resistance+20

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzoxazoles: Compounds with similar structures but different substituents on the benzoxazole ring.

    Trifluoromethylthiophenes: Compounds with a thiophene ring instead of a benzoxazole ring.

    Trifluoromethylpyridines: Compounds with a pyridine ring and a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a versatile compound for various applications .

Biological Activity

6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

  • Chemical Formula : C8H5F3N2OS
  • Molecular Weight : 232.19 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for further development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole and benzoxazole exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Studies :
    • A study evaluated various benzothiazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed notable inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, indicating strong antibacterial potential .
    CompoundMIC (µg/mL)Target Bacteria
    This compound3.12Staphylococcus aureus
    Other derivativesVariesEscherichia coli
  • Antifungal Activity :
    • Another study assessed the antifungal properties of related compounds. While specific data for this compound was not provided, structural analogs demonstrated significant activity against common fungal pathogens .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored in various research contexts.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Inhibition of Kinases :
    • Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. For instance, a related compound exhibited IC50 values of 0.17 µM against VEGFR-2, suggesting that structural modifications can lead to enhanced potency .
    CompoundIC50 (µM)Target
    Benzothiazole derivative0.17VEGFR-2
    This compound (hypothetical)TBDTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group at position 6 increases the compound's biological activity by enhancing its interaction with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
Reactant of Route 2
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6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol

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